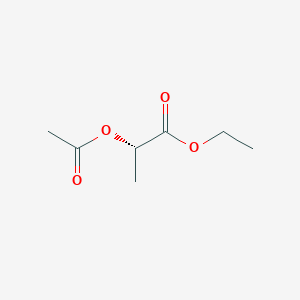
Ethyl (2S)-2-(acetyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-(acetyloxy)propanoate is an organic compound classified as an ester Esters are known for their pleasant fragrances and are commonly found in natural fragrances and synthetic flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-(acetyloxy)propanoate can be synthesized through a Fischer esterification reaction. This involves reacting lactic acid with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the ester. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this ester for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to lactic acid and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether solvent.
Major Products Formed
Hydrolysis: Lactic acid and acetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Ethyl (2S)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-(acetyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential role in metabolic pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for lactic acid.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-(acetyloxy)propanoate involves its hydrolysis to lactic acid and acetic acid. Lactic acid can enter metabolic pathways, such as glycolysis, where it is converted to pyruvate and further metabolized to produce energy. The ester itself may also interact with enzymes that catalyze ester hydrolysis, facilitating its breakdown into the constituent acids.
Comparación Con Compuestos Similares
Ethyl (2S)-2-(acetyloxy)propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and paints.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2S)-2-(acetyloxy)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Propiedades
Número CAS |
20918-91-6 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetyloxypropanoate |
InChI |
InChI=1S/C7H12O4/c1-4-10-7(9)5(2)11-6(3)8/h5H,4H2,1-3H3/t5-/m0/s1 |
Clave InChI |
BCHOKJRLDTXCSF-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)OC(=O)C |
SMILES canónico |
CCOC(=O)C(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




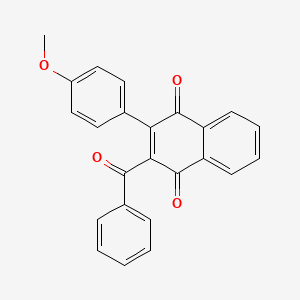
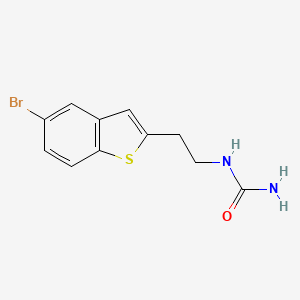

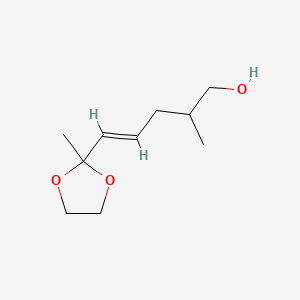

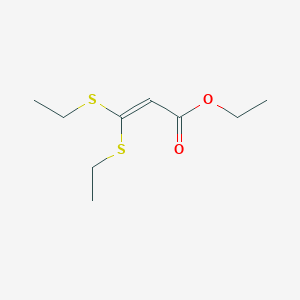

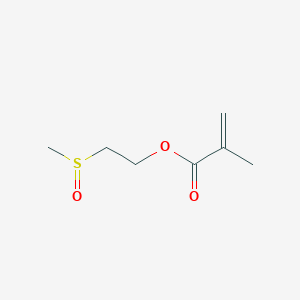
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)

